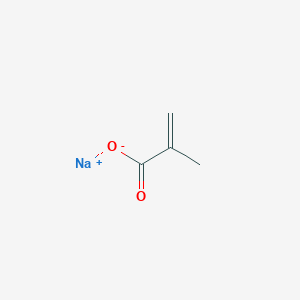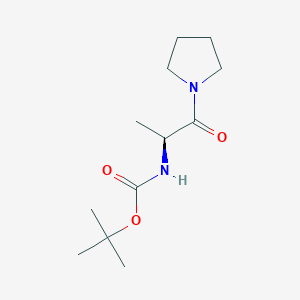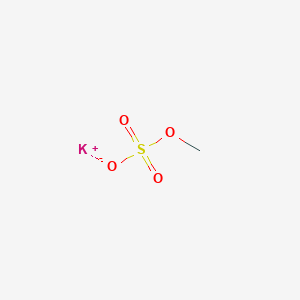
2,3-Methano-3-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Methano-3-tyrosine, also known as β2,3-amino acid, is a non-proteinogenic amino acid that is formed by the cyclization of tyrosine. It is a rare amino acid that is found in certain natural products and has been the subject of increasing research interest due to its unique structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 2,3-methano-3-tyrosine is not fully understood, but it is thought to exert its biological effects through the modulation of various signaling pathways in the body. It has been found to interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
2,3-Methano-3-tyrosine has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against neuronal damage. It has also been shown to have antioxidant properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-methano-3-tyrosine in lab experiments include its unique structure and potential biological activities, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its rarity and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on 2,3-methano-3-tyrosine. These include further studies on its biological activities and mechanisms of action, as well as the development of new drugs and therapies based on its structure and properties. Additionally, research on the biosynthesis of this compound could lead to the development of new methods for producing rare amino acids and other natural products.
Méthodes De Synthèse
The synthesis of 2,3-methano-3-tyrosine can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while biosynthesis involves the use of enzymes and microorganisms to produce the compound.
Applications De Recherche Scientifique
2,3-Methano-3-tyrosine has been the subject of extensive scientific research due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
139561-05-0 |
|---|---|
Nom du produit |
2,3-Methano-3-tyrosine |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1 |
Clé InChI |
QJIGJBFNKLGGML-PSASIEDQSA-N |
SMILES isomérique |
C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canonique |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Autres numéros CAS |
139561-05-0 |
Synonymes |
2,3-methano-3-tyrosine 2,3-methano-3-tyrosine, (1R-cis)-isomer 2,3-methano-3-tyrosine, (1S-cis)-isomer 2,3-methano-3-tyrosine, (1S-trans)-isomer 2,3-methano-m-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)




![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)





